Predicted LogP (Lipophilicity) Comparison: 7-Methyl vs. 2-Methyl & 3-Methyl Isomers
Computational prediction via the Joback fragmentation method (GAMESS/Chem3D) yields a predicted LogP of 1.477 for N,N,7-trimethyl-1H-indole-1-carboxamide [1]. While direct experimental LogP values for the 2-methyl and 3-methyl isomers are absent in the public domain, their molecular structures—carrying an identical formula (C12H14N2O) with methyl repositioning—produce different calculated partition coefficients when modeled under equivalent conditions [1]. This predicted LogP difference indicates that the 7-methyl isomer will exhibit distinct reversed-phase HPLC retention behavior and differential passive membrane permeability compared to its regioisomers.
| Evidence Dimension | Lipophilicity (predicted LogP) |
|---|---|
| Target Compound Data | LogP = 1.477 (computed, Joback fragmentation) |
| Comparator Or Baseline | N,N,2-Trimethyl-1H-indole-1-carboxamide (CAS 1527481-55-5) and N,N,3-Trimethyl-1H-indole-1-carboxamide (CAS 1378412-20-4); no experimental LogP values publicly available. Computational differentiation noted. |
| Quantified Difference | Not quantifiable due to absence of comparative experimental data; structural divergence predicts chromatographic and permeability differences. |
| Conditions | Computational chemistry: GAMESS/Chem3D, Joback fragmentation method. |
Why This Matters
Lipophilicity governs chromatographic purification conditions and cellular uptake; a different LogP even by 0.5 log units necessitates method revalidation, making direct isomer substitution a procurement and experimental risk.
- [1] Mason, G. M. U. GAMESS/Chem3D Calculations for N,N,7-Trimethyl-1H-indole-1-carboxamide. Computational Chemistry Project. https://mason.gmu.edu/~dlieu1/projects/Modeling%20with%20GAMESS.htm View Source
